molecular formula C10H12N2Na4O8 B12390384 Ethylenediaminetetraacetic acid (tetrasodium)

Ethylenediaminetetraacetic acid (tetrasodium)

Cat. No.: B12390384
M. Wt: 380.17 g/mol
InChI Key: UEUXEKPTXMALOB-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid (tetrasodium) is a chelating agent widely used in various industries and scientific research. It is a derivative of ethylenediaminetetraacetic acid, where four sodium ions replace the hydrogen ions of the carboxyl groups. This compound is known for its ability to bind metal ions, making it useful in applications ranging from water treatment to pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid (tetrasodium) is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then neutralized with sodium hydroxide to yield the tetrasodium salt .

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid (tetrasodium) involves large-scale reactions under controlled conditions. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid (tetrasodium) primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where the metal ions are replaced by other ions or molecules .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and analytical chemistry .

Mechanism of Action

Ethylenediaminetetraacetic acid (tetrasodium) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment, where metal ions need to be removed or stabilized .

Comparison with Similar Compounds

Similar Compounds

    Disodium ethylenediaminetetraacetic acid: Similar to the tetrasodium form but with only two sodium ions replacing hydrogen ions.

    Sodium calcium edetate: A mixed salt of ethylenediaminetetraacetic acid with sodium and calcium ions.

    Tetraacetylethylenediamine: A related compound used as a bleach activator in detergents.

Uniqueness

Ethylenediaminetetraacetic acid (tetrasodium) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications requiring the removal or stabilization of metal ions, such as water treatment and analytical chemistry .

Properties

Molecular Formula

C10H12N2Na4O8

Molecular Weight

380.17 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4

InChI Key

UEUXEKPTXMALOB-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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